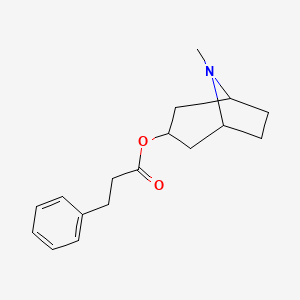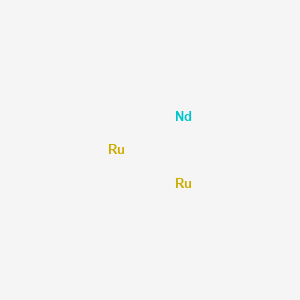
Neodymium--ruthenium (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodymium–ruthenium (1/2) is a compound consisting of neodymium and ruthenium in a 1:2 ratio. This compound is known for its unique properties, including its ability to form stable structures and its potential applications in various fields such as catalysis, materials science, and electronics. Neodymium is a rare earth element, while ruthenium is a transition metal belonging to the platinum group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Neodymium–ruthenium (1/2) can be synthesized through various methods, including:
Solid-State Reaction: This involves mixing neodymium oxide and ruthenium oxide powders in a stoichiometric ratio, followed by heating the mixture at high temperatures (around 1200°C) in an inert atmosphere to form the desired compound.
Solvothermal Synthesis: This method involves dissolving neodymium and ruthenium precursors in a solvent, followed by heating the solution in a sealed vessel at elevated temperatures (typically 100-200°C) to promote the formation of the compound.
Industrial Production Methods
Industrial production of neodymium–ruthenium (1/2) typically involves the solid-state reaction method due to its scalability and cost-effectiveness. The process includes the following steps:
Raw Material Preparation: Neodymium oxide and ruthenium oxide are prepared in the required stoichiometric ratio.
Mixing and Grinding: The raw materials are thoroughly mixed and ground to ensure homogeneity.
Calcination: The mixture is heated at high temperatures in an inert atmosphere to form the desired compound.
Cooling and Collection: The product is cooled and collected for further processing or use.
Análisis De Reacciones Químicas
Types of Reactions
Neodymium–ruthenium (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds, such as neodymium–ruthenium oxides.
Reduction: It can be reduced to form lower oxidation state compounds or elemental metals.
Substitution: Neodymium–ruthenium (1/2) can undergo substitution reactions where one of the metal atoms is replaced by another metal.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of metal halides or organometallic reagents.
Major Products Formed
Oxidation: Neodymium–ruthenium oxides.
Reduction: Elemental neodymium and ruthenium or lower oxidation state compounds.
Substitution: Compounds with substituted metal atoms.
Aplicaciones Científicas De Investigación
Neodymium–ruthenium (1/2) has a wide range of scientific research applications, including:
Materials Science: Neodymium–ruthenium (1/2) is used in the development of advanced materials, such as high-strength alloys and magnetic materials.
Electronics: The compound is used in the fabrication of electronic components, including resistors, capacitors, and sensors.
Biomedical Applications: Neodymium–ruthenium (1/2) is being explored for its potential use in drug delivery systems and imaging agents due to its unique properties.
Mecanismo De Acción
The mechanism of action of neodymium–ruthenium (1/2) involves its ability to interact with various molecular targets and pathways. In catalysis, the compound facilitates chemical reactions by providing active sites for reactants to interact, thereby lowering the activation energy and increasing the reaction rate . In biomedical applications, neodymium–ruthenium (1/2) can bind to specific biomolecules, such as proteins and nucleic acids, to exert its effects .
Comparación Con Compuestos Similares
Neodymium–ruthenium (1/2) can be compared with other similar compounds, such as:
Neodymium–rhodium (1/2): Similar to neodymium–ruthenium (1/2), this compound also exhibits catalytic properties but differs in its electronic and magnetic properties.
Neodymium–iridium (1/2): This compound is known for its high stability and resistance to oxidation, making it suitable for high-temperature applications.
Neodymium–palladium (1/2): This compound is used in catalysis and materials science, similar to neodymium–ruthenium (1/2), but has different reactivity and selectivity.
Propiedades
Número CAS |
12594-43-3 |
|---|---|
Fórmula molecular |
NdRu2 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
neodymium;ruthenium |
InChI |
InChI=1S/Nd.2Ru |
Clave InChI |
XHGDTBWCAYBGIT-UHFFFAOYSA-N |
SMILES canónico |
[Ru].[Ru].[Nd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[methoxy(phenyl)phosphoryl]propanoate](/img/structure/B14710341.png)
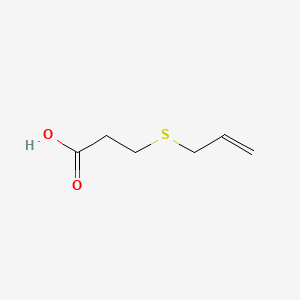
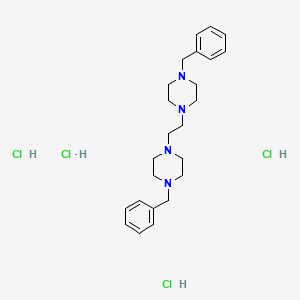
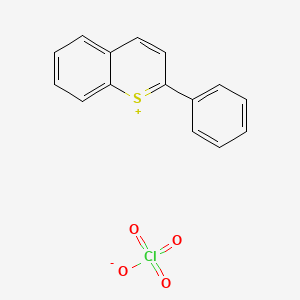
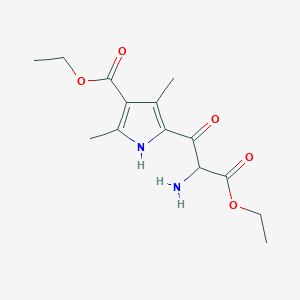
![N-[(Trimethylsilyl)methyl]octadecan-1-amine](/img/structure/B14710389.png)
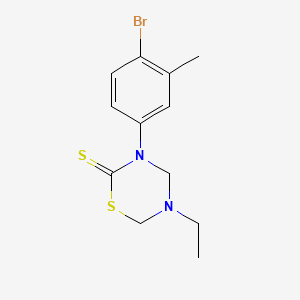
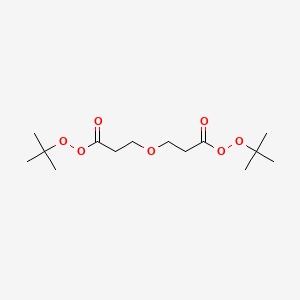
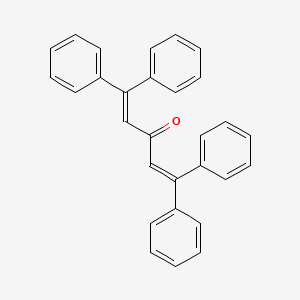

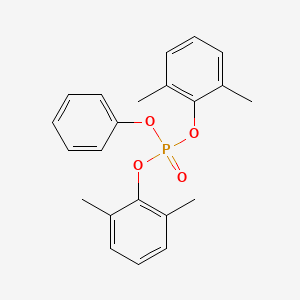
![(2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine](/img/structure/B14710420.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide](/img/structure/B14710427.png)
